cyclohexyl{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}methanone
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Overview
Description
3-CYCLOHEXANECARBONYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXANECARBONYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE typically involves multiple steps, starting from readily available starting materials.
Formation of Indole Core: The Fischer indole synthesis is a widely used method for constructing the indole ring. This reaction involves the condensation of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole nucleus.
Introduction of Cyclohexanecarbonyl Group: The cyclohexanecarbonyl group can be introduced through an acylation reaction using cyclohexanecarbonyl chloride and a suitable base.
Attachment of 2-Methylphenoxypropyl Group: The final step involves the alkylation of the indole nitrogen with 3-(2-methylphenoxy)propyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXANECARBONYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, halogen, or sulfonyl groups on the indole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXANECARBONYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its interaction with cellular receptors may trigger signaling pathways that result in its antimicrobial or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE: Similar structure with a methoxy group instead of a methyl group.
3-CYCLOHEXANECARBONYL-1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-INDOLE: Contains a chloro group instead of a methyl group.
Uniqueness
3-CYCLOHEXANECARBONYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE is unique due to the presence of the 2-methylphenoxypropyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C25H29NO2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
cyclohexyl-[1-[3-(2-methylphenoxy)propyl]indol-3-yl]methanone |
InChI |
InChI=1S/C25H29NO2/c1-19-10-5-8-15-24(19)28-17-9-16-26-18-22(21-13-6-7-14-23(21)26)25(27)20-11-3-2-4-12-20/h5-8,10,13-15,18,20H,2-4,9,11-12,16-17H2,1H3 |
InChI Key |
DBYMKGXQUQCDGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4 |
Origin of Product |
United States |
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